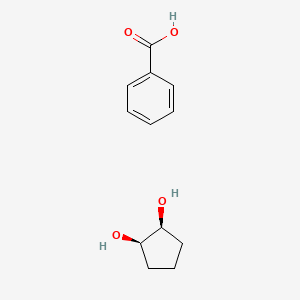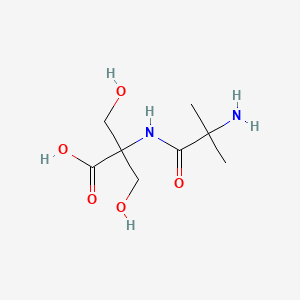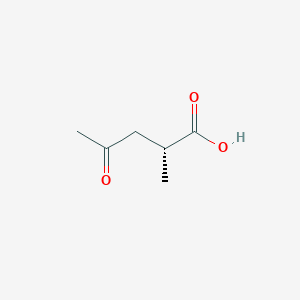![molecular formula C45H97NO2Si2 B12576616 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-10-7](/img/structure/B12576616.png)
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a complex organic compound with the molecular formula C45H97NO2Si2 It is characterized by the presence of two dimethyloctadecylsilyl groups attached to a propanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 3-dimethylamino-1,2-propanediol with dimethyloctadecylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Starting Materials: 3-dimethylamino-1,2-propanediol and dimethyloctadecylchlorosilane.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-dimethylamino-1,2-propanediol is dissolved in the anhydrous solvent, and the base is added. The dimethyloctadecylchlorosilane is then added dropwise with stirring. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or silane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or silanes.
科学的研究の応用
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用機序
The mechanism of action of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. Additionally, it can form complexes with proteins and nucleic acids, influencing their function and stability. The exact pathways and molecular targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Poly[9,10-bis[(dimethyloctadecylsilyl)oxy]-9,10-dihydro-2,7-phenanthrenediyl]
- L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-N-(dimethyloctadecylsilyl)-, dimethyloctadecylsilyl ester
Uniqueness
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to the presence of two dimethyloctadecylsilyl groups, which impart distinct physicochemical properties. These groups enhance the compound’s lipophilicity and stability, making it suitable for various applications that require these characteristics.
特性
CAS番号 |
639066-10-7 |
|---|---|
分子式 |
C45H97NO2Si2 |
分子量 |
740.4 g/mol |
IUPAC名 |
2,3-bis[[dimethyl(octadecyl)silyl]oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C45H97NO2Si2/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(5,6)47-44-45(43-46(3)4)48-50(7,8)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h45H,9-44H2,1-8H3 |
InChIキー |
JLHBFOOYCDZCEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(CN(C)C)O[Si](C)(C)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)

![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)

![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)



![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

